molecular formula C22H19NO4 B2376883 N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide CAS No. 904510-60-7

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide

Cat. No.: B2376883
CAS No.: 904510-60-7
M. Wt: 361.397
InChI Key: MRRQOJLYZSTPLQ-UHFFFAOYSA-N
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Description

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological and pharmacological activities, making them significant in the field of medicinal chemistry . This particular compound features a unique structure that combines chromen and benzofuran moieties, which contributes to its potential therapeutic applications.

Preparation Methods

The synthesis of N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the chromen and benzofuran rings, followed by their coupling through acetamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield . Industrial production methods may scale up these reactions using continuous flow reactors and optimized reaction parameters to achieve higher efficiency and purity.

Chemical Reactions Analysis

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its combined chromen and benzofuran structure, which may offer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-12(2)14-8-9-19-16(10-14)17(11-20(25)26-19)22-21(23-13(3)24)15-6-4-5-7-18(15)27-22/h4-12H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRQOJLYZSTPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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